molecular formula C9H15NO4 B1358363 1-(Ethoxycarbonyl)piperidine-3-carboxylic acid CAS No. 944280-75-5

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1358363
CAS No.: 944280-75-5
M. Wt: 201.22 g/mol
InChI Key: ZIVDFWFNURSULS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The compound’s interaction with proteins can affect protein folding, stability, and function, thereby impacting various biochemical pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for its application in research. The compound’s stability and degradation over time can influence its effectiveness in experiments. Long-term studies have shown that the compound can have lasting effects on cellular function, depending on the duration of exposure and the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. It is essential to determine the optimal dosage to avoid toxic or adverse effects. Studies have shown that high doses of the compound can cause toxicity, highlighting the importance of careful dosage management in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s overall effectiveness and its impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the formation of the ethoxycarbonyl group at the first position of the piperidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity . The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Ethoxycarbonyl)piperidine-3-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups on the piperidine ring. This dual functionality imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-ethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVDFWFNURSULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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